

comparing biological activity of 2-Chloro-4-methyl-nicotinic acid derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896

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A comprehensive guide to the biological activities of **2-Chloro-4-methyl-nicotinic acid** derivatives is currently limited in publicly available research. However, by examining the bioactivity of closely related compounds derived from precursors like 2-chloro-4-methylpyridine and 4-methylnicotinic acid, we can infer the potential therapeutic applications of this class of molecules. This guide provides a comparative overview of the reported antiproliferative, anti-tubercular, and calcium signaling activities of these related derivatives, supported by experimental data and methodologies.

Antiproliferative Activity of Phenylaminopyrimidine Derivatives

Derivatives synthesized from 2-chloro-4-methylpyridine have been investigated for their potential as anticancer agents. A study by Awad et al. (2019) explored a series of phenylaminopyrimidine derivatives for their antiproliferative effects against colorectal cancer cell lines.[\[1\]](#)

Table 1: Antiproliferative Activity of Phenylaminopyrimidine Derivatives against Colorectal Cancer Cell Lines[\[1\]](#)

Compound	HCT-116 (% Viability at 10 μ M)	HT-29 (% Viability at 10 μ M)	LS-174T (% Viability at 10 μ M)
8h	>100	>100	>100
10h	>100	>100	>100

Note: The original study presented a wider range of compounds. The data for compounds 8h and 10h are highlighted here as examples from the series.

Experimental Protocol: Antiproliferative/Cytotoxicity Assessment[1]

The potential antiproliferative/cytotoxic properties of the synthesized compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HCT-116, HT-29, and LS-174T colorectal cancer cell lines were exposed to the compounds at concentrations of 10 and 100 μ M for 72 hours. The viability of the cells was then compared to untreated control cells to determine the percentage of inhibition.

Anti-tubercular Activity of Imidazole Derivatives

Novel imidazole derivatives synthesized from 2-chloro-4-methylpyridine have shown promising activity against *Mycobacterium tuberculosis*. A study by S. B. Kakadiya et al. synthesized a range of these derivatives and evaluated their anti-tubercular potential.[2]

Table 2: Anti-tubercular Activity of Imidazole Derivatives[2]

Compound	Minimum Inhibitory Concentration (MIC) in μ g/ml
5(h)	0.45

Note: Compound 5(h) is 2-Chloro-4-(2-(2-fluoro-5-(trifluoromethyl)phenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine. This compound demonstrated the most significant activity in the series.

Experimental Protocol: Anti-Tubercular Activity Screening[2]

The anti-tubercular activity of the synthesized imidazole derivatives was determined using the agar dilution method against *Mycobacterium tuberculosis* H37Rv. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria, was determined.

Calcium Signaling Activity of NAADP Analogs

Analogs of nicotinic acid adenine dinucleotide phosphate (NAADP) containing a 4-methylnicotinic acid moiety have been synthesized and evaluated for their ability to release calcium ions from intracellular stores. A study by Fliegert et al. investigated the effect of substitutions on the nicotinic acid ring on Ca^{2+} release.[3]

Table 3: Calcium Release Properties of NAADP Analogs[3]

Compound	Agonist Potency for Ca^{2+} Release
4-CH ₃ -NAADP	Low potency agonist

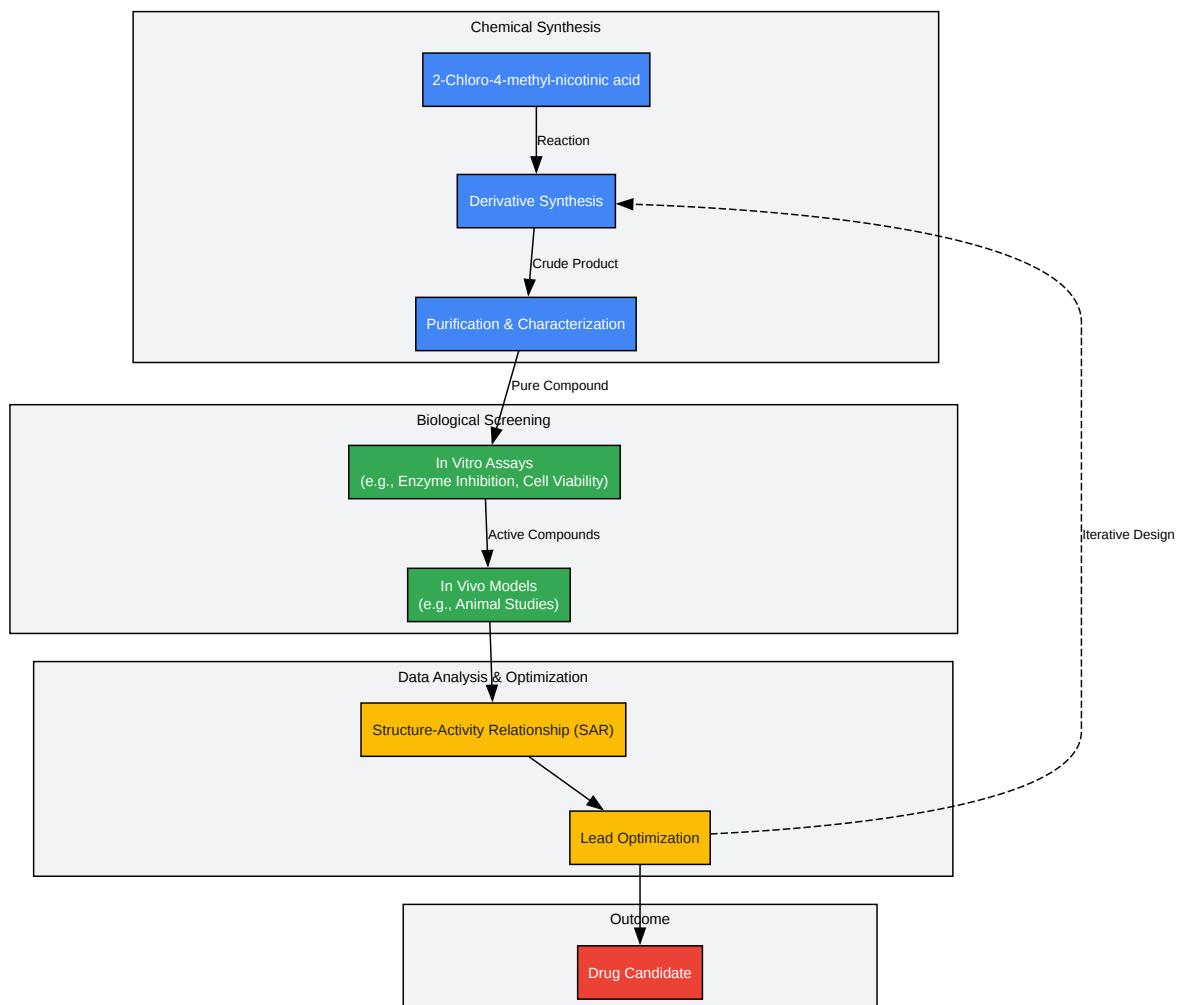
Note: While a quantitative EC₅₀ value was not provided in the abstract for direct comparison, the study characterized the 4-methyl derivative as a low potency agonist.

Experimental Protocol: Calcium Release Assay[3]

The calcium ion-releasing activity of the NAADP analogs was tested in vitro using sea urchin egg homogenates. The homogenates were loaded with a calcium-sensitive dye, and the release of calcium from microsomes upon treatment with varying concentrations of the NAADP analogs was measured by monitoring changes in fluorescence.

Visualizing the Drug Discovery Workflow

The development of novel biologically active compounds from a core scaffold like **2-Chloro-4-methyl-nicotinic acid** follows a structured workflow. The diagram below illustrates the key stages, from initial synthesis to biological evaluation.



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Caption: A flowchart of the drug discovery process for novel derivatives.

This guide highlights the potential of **2-Chloro-4-methyl-nicotinic acid** derivatives as a scaffold for developing new therapeutic agents. The presented data from related compounds underscore the importance of further research into this specific chemical series to explore their full pharmacological potential.

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